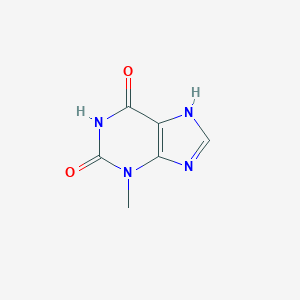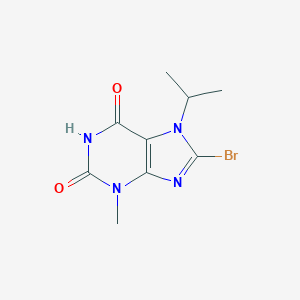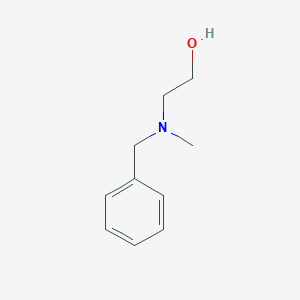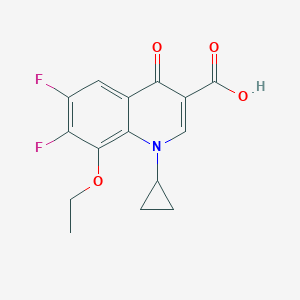
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated quinolones involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One example includes the preparation of a similar compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, showcasing the complexity and yield challenges in these syntheses, with overall yields reported around 48% (Liu Zhe, 2001).
Molecular Structure Analysis
Quinolones' structure-activity relationship (SAR) studies highlight the critical role of substitutions at specific positions on the quinoline ring. These modifications significantly impact their chemical behavior and biological activity, with the presence of cyclopropyl and fluorine atoms being particularly important for enhancing activity and stability (P. Senthilkumar et al., 2008).
Chemical Reactions and Properties
Fluorinated quinolones participate in regioselective displacement reactions, where nucleophilic substitutions can occur at specific positions depending on the reactants and conditions used. This regioselectivity allows for the introduction of various functional groups, enhancing the compound's chemical versatility and potential applications (K. Shibamori et al., 1990).
Physical Properties Analysis
The melting and dissociation properties of closely related compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been studied to improve crystallization and purification processes in industrial manufacturing, indicating the significance of these physical properties in practical applications (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The photochemical behavior of quinolones in aqueous solutions reveals insights into their stability and reactivity under light exposure. Studies on compounds like ciprofloxacin, which shares a similar quinolone structure, show low-efficiency substitutions and minor decarboxylation processes under irradiation, highlighting the influence of structural features on their chemical properties (M. Mella et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Research has highlighted the importance of analogues to ethoxyquin, such as 1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline, in protecting polyunsaturated fatty acids in fish meal against oxidation. This protection is crucial for preventing spontaneous combustion of fish meals with high unsaturation degrees. Among these analogues, hydroquin, closely related in structure and efficacy to ethoxyquin, has shown potent antioxidant properties in fish meal, suggesting potential applications of similar quinoline derivatives in food preservation and stability enhancement. The transformation of ethoxyquin into oxidation products like the dimeric oxidative coupling product and a quinolone in fish meal, both potent antioxidants, underscores the robust antioxidant mechanism these compounds can offer, potentially extending to derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in similar applications (de Koning, 2002).
Antimicrobial and Anti-fungal Applications
The study of natural carboxylic acids and their structural impact on biological activities has revealed their potential in antimicrobial and anti-fungal applications. Specifically, compounds like benzoic acid, cinnamic acid, and others have shown varying degrees of antimicrobial properties. This suggests that structurally related carboxylic acids, including derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, could be explored for their antimicrobial and anti-fungal efficacy, offering a basis for developing new therapeutic agents or preservatives based on their structure-activity relationships (Godlewska-Żyłkiewicz et al., 2020).
Environmental Remediation
Enzymes have been recognized for their capability in degrading or transforming recalcitrant compounds in wastewater, with redox mediators significantly enhancing the efficiency of this process. The application of enzymes like laccases and peroxidases, in conjunction with redox mediators, for the treatment of organic pollutants illustrates the potential of employing similar strategies with derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds could serve as substrates or mediators in enzymatic reactions aimed at environmental remediation, contributing to the degradation of pollutants and enhancing water treatment technologies (Husain & Husain, 2007).
Biocatalyst Inhibition Research
The inhibitory effects of carboxylic acids on microbial biocatalysts are a significant concern in the production of biorenewable chemicals. Understanding the mechanisms behind the inhibition by carboxylic acids, such as those related to membrane damage and internal pH decrease, is critical for developing robust microbial strains for industrial applications. Derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could be studied for their interactions with microbial cells, offering insights into overcoming biocatalyst inhibition and enhancing the production of biorenewables (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCGNDAHQOQPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

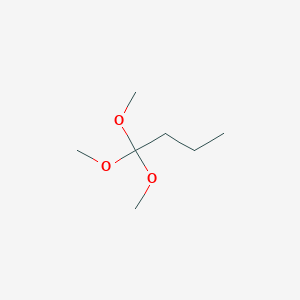
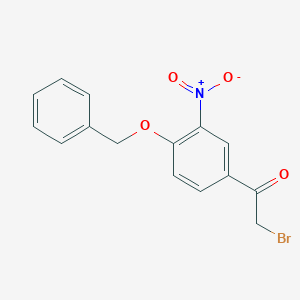
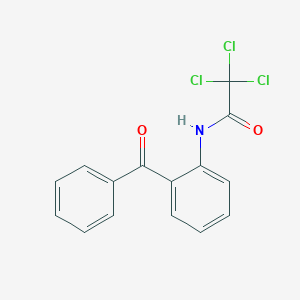
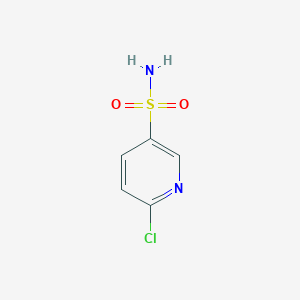
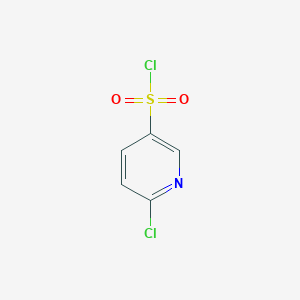
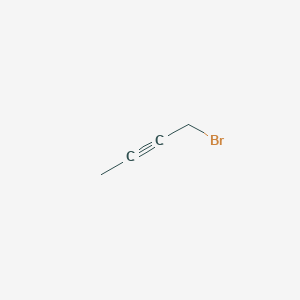
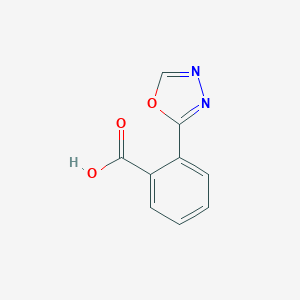
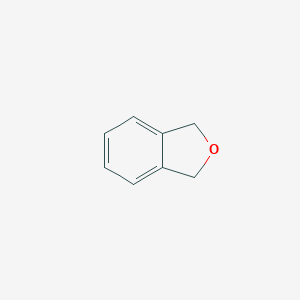
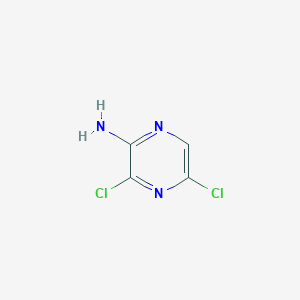
![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
